molecular formula C37H52N2O B1237985 Dihydromethanophenazine

Dihydromethanophenazine

Cat. No.: B1237985
M. Wt: 540.8 g/mol
InChI Key: LNCNNIYZOUNGMU-QAAQOENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydromethanophenazine is a member of phenazines.

Scientific Research Applications

Scientific Research Applications

1. Antipsychotic Drug Research

  • Aripiprazole, a compound structurally similar to Dihydromethanophenazine, has been studied for its antipsychotic properties. It's a potent, partial agonist at human 5-HT1A receptors, suggesting its efficacy against symptoms of schizophrenia, including anxiety, depression, cognitive, and negative symptoms (Jordan et al., 2002).

2. Pharmacokinetics and Drug Metabolism

  • The metabolic profile of antihypertensive drugs, a category that could include this compound-like compounds, has been studied to understand inter-individual variability in efficacy and plasma concentrations. Computational methods help predict the metabolism of such drugs (Zisaki et al., 2014).

3. Antidepressant Drug Research

  • Research into 3,4-dihydro-2(1H)-quinolinone derivatives, structurally related to this compound, has shown promise in developing novel antidepressants. These derivatives show potential central nervous system-stimulating activity (Oshiro et al., 2000).

4. Flame Retardant Applications

  • Piperazine-phosphonates, which could be structurally analogous to this compound, have been investigated for their potential as flame retardants in cotton fabric. The thermal decomposition of cotton fabric treated with these compounds has been studied to understand their mechanism of action (Nguyen et al., 2014).

5. Neuropharmacology

  • The neuropharmacological effects of m-Chlorophenylpiperazine, a compound with some similarity to this compound, have been explored. Its potential depressogenic-like behavior in rodents suggests implications for studying depression and identifying new antidepressants (Rajkumar et al., 2009).

6. Migraine Treatment Research

  • Studies on Prochlorperazine, which may share pharmacological properties with this compound, have been conducted for migraine treatment. Its efficacy and potential side effects have been a subject of investigation in clinical settings (Vinson et al., 2001).

Properties

Molecular Formula

C37H52N2O

Molecular Weight

540.8 g/mol

IUPAC Name

2-[(6E,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenoxy]-5,10-dihydrophenazine

InChI

InChI=1S/C37H52N2O/c1-28(2)13-9-14-29(3)15-10-16-30(4)17-11-18-31(5)19-12-20-32(6)25-26-40-33-23-24-36-37(27-33)39-35-22-8-7-21-34(35)38-36/h7-8,13,15,17,19,21-24,27,32,38-39H,9-12,14,16,18,20,25-26H2,1-6H3/b29-15+,30-17+,31-19+

InChI Key

LNCNNIYZOUNGMU-QAAQOENVSA-N

Isomeric SMILES

CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOC1=CC2=C(C=C1)NC3=CC=CC=C3N2

SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOC1=CC2=C(C=C1)NC3=CC=CC=C3N2

Canonical SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOC1=CC2=C(C=C1)NC3=CC=CC=C3N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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